bis(cyclopenta-2,4-dien-1-yl)cobalt

Descripción general

Descripción

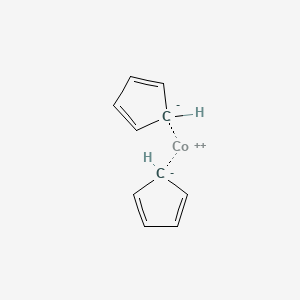

bis(cyclopenta-2,4-dien-1-yl)cobalt, also known as cobaltocene, is an organometallic compound with the formula Co(C₅H₅)₂. It is a member of the metallocene family, which includes compounds like ferrocene and nickelocene. This compound is known for its sandwich structure, where a cobalt atom is sandwiched between two cyclopentadienyl rings. This compound is widely used in various fields due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

bis(cyclopenta-2,4-dien-1-yl)cobalt can be synthesized through the reaction of cyclopentadienyl sodium with cobalt(II) chloride in tetrahydrofuran (THF). The reaction proceeds as follows:

2C5H5Na+CoCl2→Co(C5H5)2+2NaCl

The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of bis(cyclopentadienyl)cobalt involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by sublimation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

bis(cyclopenta-2,4-dien-1-yl)cobalt undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form bis(cyclopentadienyl)cobalt(III) compounds.

Reduction: It acts as a one-electron reducing agent in various reactions.

Substitution: It can undergo substitution reactions with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and halogens.

Reduction: It is often used in the presence of reducing agents like lithium aluminum hydride.

Substitution: Ligands such as carbon monoxide can replace one or both cyclopentadienyl rings.

Major Products

Oxidation: this compound(III) compounds.

Reduction: Cobalt(I) derivatives.

Substitution: Cyclopentadienylcobalt dicarbonyl.

Aplicaciones Científicas De Investigación

bis(cyclopenta-2,4-dien-1-yl)cobalt has numerous applications in scientific research:

Biology: It serves as a model compound for studying the behavior of metallocenes in biological systems.

Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.

Industry: It is used in the production of polymers and as a redox-active species in batteries

Mecanismo De Acción

bis(cyclopenta-2,4-dien-1-yl)cobalt exerts its effects through its ability to donate or accept electrons. The cobalt atom in the center of the molecule can undergo oxidation or reduction, making it a versatile redox agent. This property is utilized in various catalytic processes and redox reactions. The cyclopentadienyl rings stabilize the cobalt center, allowing it to participate in a wide range of chemical reactions .

Comparación Con Compuestos Similares

bis(cyclopenta-2,4-dien-1-yl)cobalt is unique among metallocenes due to its specific redox properties. Similar compounds include:

Ferrocene (Fe(C₅H₅)₂): Known for its stability and use in organic synthesis.

Nickelocene (Ni(C₅H₅)₂): Used in catalysis and as a precursor for nickel-based materials.

Bis(pentamethylcyclopentadienyl)cobalt (Co(C₅Me₅)₂): A more electron-rich analogue of bis(cyclopentadienyl)cobalt, used in electronic applications

This compound stands out due to its balance of stability and reactivity, making it a valuable compound in both research and industrial applications.

Propiedades

Fórmula molecular |

C10H10Co |

|---|---|

Peso molecular |

189.12 g/mol |

Nombre IUPAC |

cobalt(2+);cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

Clave InChI |

ILZSSCVGGYJLOG-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |

SMILES canónico |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |

melting_point |

343 to 345 °F (NTP, 1992) |

Descripción física |

Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992) Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS] |

Solubilidad |

less than 1 mg/mL at 70.7 °F (NTP, 1992) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.